molecular formula C26H30N2O B14399890 N,N,N'-Tribenzyl-N'-butylurea CAS No. 88450-85-5

N,N,N'-Tribenzyl-N'-butylurea

Cat. No.: B14399890
CAS No.: 88450-85-5
M. Wt: 386.5 g/mol
InChI Key: XVZYNZVSLHNVSR-UHFFFAOYSA-N
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Description

N,N,N’-Tribenzyl-N’-butylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of three benzyl groups and one butyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Tribenzyl-N’-butylurea typically involves the reaction of benzylamine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzylamine} + \text{Butyl isocyanate} \rightarrow \text{N,N,N’-Tribenzyl-N’-butylurea} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-Tribenzyl-N’-butylurea may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Tribenzyl-N’-butylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

N,N,N’-Tribenzyl-N’-butylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’-Tribenzyl-N’-butylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Di-n-butylurea
  • N,N’-Dibenzylurea
  • N,N,N’-Tribenzylurea

Uniqueness

N,N,N’-Tribenzyl-N’-butylurea is unique due to the presence of both benzyl and butyl groups, which confer distinct chemical and physical properties. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88450-85-5

Molecular Formula

C26H30N2O

Molecular Weight

386.5 g/mol

IUPAC Name

1,1,3-tribenzyl-3-butylurea

InChI

InChI=1S/C26H30N2O/c1-2-3-19-27(20-23-13-7-4-8-14-23)26(29)28(21-24-15-9-5-10-16-24)22-25-17-11-6-12-18-25/h4-18H,2-3,19-22H2,1H3

InChI Key

XVZYNZVSLHNVSR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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